5H-Pyrido[4,3-B]indol-8-amine
CAS No.: 79642-24-3
Cat. No.: VC3942972
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
![5H-Pyrido[4,3-B]indol-8-amine - 79642-24-3](/images/structure/VC3942972.png)
Specification
CAS No. | 79642-24-3 |
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Molecular Formula | C11H9N3 |
Molecular Weight | 183.21 g/mol |
IUPAC Name | 5H-pyrido[4,3-b]indol-8-amine |
Standard InChI | InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2 |
Standard InChI Key | GGBDWKDZOVZUIP-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 |
Canonical SMILES | C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is 5H-pyrido[4,3-b]indol-8-amine, with a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . Key structural features include:
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A pyridine ring fused to an indole moiety.
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An amine group at the 8-position, critical for biological interactions.
Table 1: Molecular Properties
Physicochemical Profile
The compound’s planar structure enhances π-π stacking interactions, while the amine group facilitates hydrogen bonding, influencing solubility and target binding .
Synthesis and Production
Synthetic Routes
The synthesis of 5H-pyrido[4,3-B]indol-8-amine typically involves cyclization and functionalization steps:
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Starting Material: 3-(2-Chlorophenyl)pyridin-4-amine undergoes cyclization with potassium tert-butoxide in DMSO at 130°C to yield 5H-pyrido[4,3-b]indole .
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Bromination: Treatment with N-bromosuccinimide (NBS) introduces a bromine atom at the 9-position .
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Suzuki Coupling: Reaction with arylboronic acids under palladium catalysis produces diverse derivatives (e.g., 7a-7u) .
Key Reaction Conditions
Industrial Production
While large-scale synthesis remains underexplored, continuous flow reactors and catalytic optimization are proposed to enhance yield and scalability .
Mechanism of Action
Tubulin Polymerization Inhibition
5H-Pyrido[4,3-B]indol-8-amine exerts anticancer effects primarily by binding to tubulin’s colchicine site, inhibiting polymerization and destabilizing microtubules . Consequences include:
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Cell Cycle Arrest: G2/M phase blockade, preventing mitotic spindle formation .
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Apoptosis Induction: Caspase activation and mitochondrial depolarization via disrupted microtubule dynamics .
Biochemical Pathways Affected
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Microtubule Dynamics: Critical for intracellular transport and cell division.
Biological Activities and Research Findings
Anticancer Activity
In vitro studies highlight potent anti-proliferative effects:
Table 2: IC₅₀ Values Against Cancer Cell Lines
Derivative | Cell Line | IC₅₀ (μM) | Mechanism | Source |
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7k | HeLa | 8.7 ± 1.3 | Tubulin Inhibition | |
7a-7u | MCF-7 | 12.4 | Cell Cycle Arrest | |
7k | SGC-7901 | 9.2 | Apoptosis Induction |
Comparative Efficacy
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Potency: Derivatives like 7k show lower IC₅₀ than colchicine in HeLa cells .
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Selectivity: Higher specificity for cancer cells over non-malignant lines (e.g., HEK293) .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s tubulin inhibition profile positions it as a lead for:
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Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) .
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Targeted Delivery: Nanoparticle conjugation to enhance tumor specificity .
Structural Modifications
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9-Aryl Derivatives: Enhanced potency via hydrophobic interactions .
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Nitro-Substituted Analogs: Improved solubility and metabolic stability (e.g., 3-nitro-1,4-dimethyl derivatives).
Comparison with Similar Compounds
Table 3: Structural and Functional Comparison
Uniqueness: The 8-amino group in 5H-Pyrido[4,3-B]indol-8-amine enhances hydrogen bonding with tubulin, conferring superior binding affinity .
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